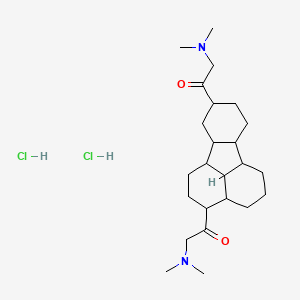
1,1'-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride is a complex organic compound with the molecular formula C24H24N2O2.2HCl and a molecular weight of 461.5. This compound is characterized by its unique structure, which includes a fluoranthene core substituted with dimethylamino and ethanone groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of 1,1’-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride involves multiple steps, typically starting with the preparation of the fluoranthene core. The synthetic route often includes:
Formation of the Fluoranthene Core: This step involves the cyclization of suitable precursors under controlled conditions to form the fluoranthene structure.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
化学反应分析
1,1’-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the dimethylamino groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1’-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1’-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that include binding to active sites on enzymes or receptors, leading to changes in their activity. The specific molecular targets and pathways involved depend on the context of its use, such as in biological or chemical systems.
相似化合物的比较
1,1’-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride can be compared with similar compounds, such as:
1,1’-Fluoranthene-3,9-diylbis(2-(methylamino)ethan-1-one) dihydrochloride: This compound has a similar structure but with methylamino groups instead of dimethylamino groups.
1,1’-Fluoranthene-3,9-diylbis(2-(ethylamino)ethan-1-one) dihydrochloride: This variant includes ethylamino groups, offering different chemical properties.
1,1’-Fluoranthene-3,9-diylbis(2-(propylamino)ethan-1-one) dihydrochloride: The presence of propylamino groups distinguishes this compound from the original.
The uniqueness of 1,1’-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
35689-81-7 |
|---|---|
分子式 |
C24H42Cl2N2O2 |
分子量 |
461.5 g/mol |
IUPAC 名称 |
2-(dimethylamino)-1-[4-[2-(dimethylamino)acetyl]-1,2,3,3a,4,5,6,6a,6b,7,8,9,10,10a,10b,10c-hexadecahydrofluoranthen-8-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C24H40N2O2.2ClH/c1-25(2)13-22(27)15-8-9-16-18-6-5-7-19-17(23(28)14-26(3)4)10-11-20(24(18)19)21(16)12-15;;/h15-21,24H,5-14H2,1-4H3;2*1H |
InChI 键 |
VWPJIVOMKFBOSQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC(=O)C1CCC2C3CCCC4C3C(C2C1)CCC4C(=O)CN(C)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


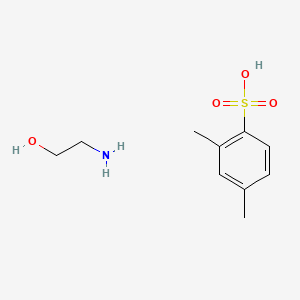
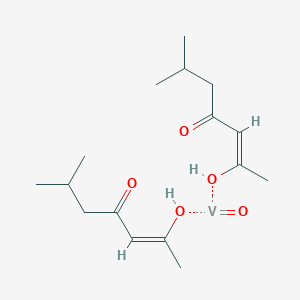
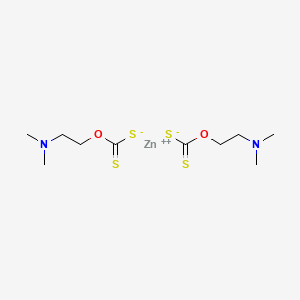

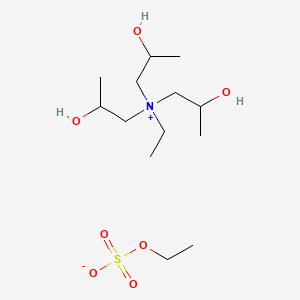
![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)

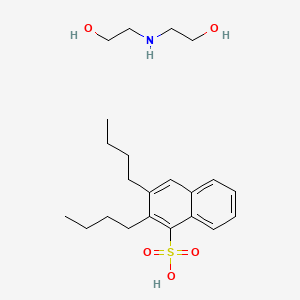



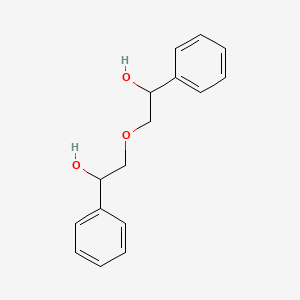
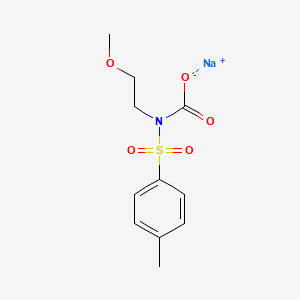
![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)
